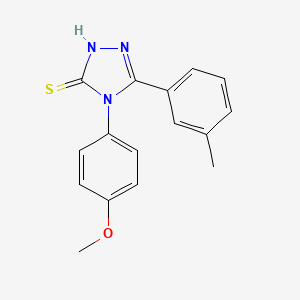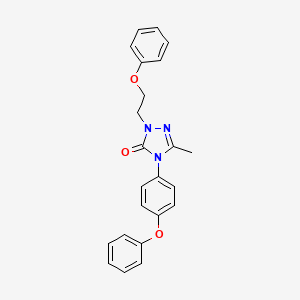![molecular formula C17H21N5OS B2684650 6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034475-23-3](/img/structure/B2684650.png)
6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . Compounds with this structure have been studied for their inhibitory activity against certain kinases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of tetrahydrobenzo[d]thiazoles were synthesized using the reaction of 2-bromodimedone with cyanothioacetamide .Molecular Structure Analysis
The compound contains a piperidin-1-yl group, a pyrimidine-4-carboxamide group, and a 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl group. The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical compound 6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide has been explored for various scientific research applications, primarily focusing on its synthesis and biological activities. While the specific compound was not directly mentioned, closely related compounds have been synthesized and evaluated for their potential as therapeutic agents.
Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the interest in developing compounds with similar structures for medical applications. These compounds showed significant inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Mycobacterium tuberculosis GyrB Inhibitors : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the potential of similar structures in combating tuberculosis. One of the compounds demonstrated significant activity against all tests, highlighting its potential as a therapeutic agent Jeankumar et al., 2013.
Antimicrobial Activity of Thiazolopyrimidines : Research into the antimicrobial activity of fluorinated thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines indicates a focus on developing compounds for antimicrobial applications. This study underlines the interest in synthesizing and testing thiazolopyrimidines for their potential use in treating microbial infections El-Maghraby, Ali, Ahmed, & El-Gaby, 2002.
SARS-CoV Protease Inhibitors : In the quest for effective treatments against SARS-CoV, derivatives from Thieno[2,3‐d]‐pyrimidine have been identified as potent 3C-like protease inhibitors. This research exemplifies the potential of structurally similar compounds in the development of antiviral drugs Abd El-All et al., 2016.
Anticancer Activity : Novel fluoro-substituted Benzo[b]pyran compounds with anti-lung cancer activity have been synthesized, indicating the interest in developing compounds with similar structural features for cancer treatment. These compounds have shown to exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine Hammam et al., 2005.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-piperidin-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c23-16(21-17-20-12-6-2-3-7-14(12)24-17)13-10-15(19-11-18-13)22-8-4-1-5-9-22/h10-11H,1-9H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFZJDAOVHNCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

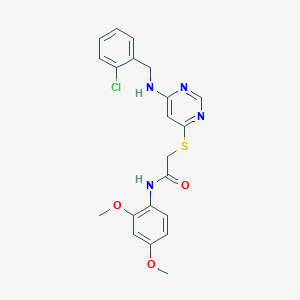
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2684569.png)

![3-chloro-N-[4-[2-[(3-chlorobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2684572.png)

![(E)-3-[5-chloro-3-methyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2684575.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{3-[(2-furylmethyl)(isopropyl)amino]propyl}propanamide](/img/structure/B2684578.png)
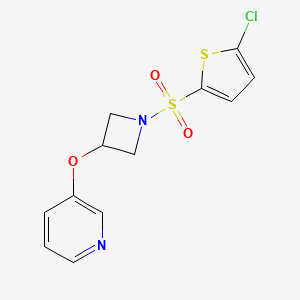
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2684582.png)
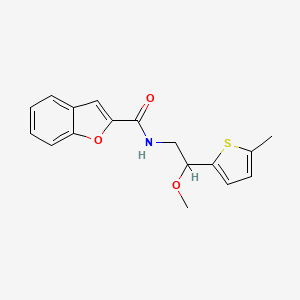
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2684584.png)
![Ethyl 2-benzamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2684587.png)
